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Compound of Interest

Compound Name: LCL161

Cat. No.: B1683886

LCL161 (NVP-LCL161): A Technical Guide for
Researchers

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a
Promising IAP Inhibitor

This technical guide provides a comprehensive overview of LCL161 (also known as NVP-
LCL161), a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis
Proteins (IAPs). LCL161 is a second mitochondrial-derived activator of caspases (SMAC)
mimetic that has shown significant potential in preclinical and clinical studies for the treatment
of various cancers. This document is intended for researchers, scientists, and drug
development professionals, offering detailed information on the chemical structure,
physicochemical properties, mechanism of action, and key experimental findings related to
LCL161.

Chemical Structure and Physicochemical Properties

LCL161 is a synthetic organic molecule with a complex chemical structure. Its systematic
IUPAC name is (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-
yl)-2-oxoethyl)-2-(methylamino)propanamide.[1] The key chemical and physical properties of
LCL161 are summarized in the table below for easy reference.
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Property Value Reference
CAS Number 1005342-46-0 [11[2]
Molecular Formula C26H33FN4OsS [1][2]
Molecular Weight 500.63 g/mol [11[2]

(S)-N-((S)-1-cyclohexyl-2-
(S)-2-(4-(4-
fluorobenzoyl)thiazol-2-

IUPAC Name o [1]
yl)pyrrolidin-1-yl)-2-
oxoethyl)-2-

(methylamino)propanamide

C--INVALID-LINK--
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- DMF: 30 mg/mLDMSO: 20
Solubility _ [4]
mg/mLEthanol: 20 mg/mL

Appearance Crystalline solid [4]

Storage -20°C [4]

Mechanism of Action: Targeting the IAP Family

LCL161 functions as a SMAC mimetic, targeting the IAP family of proteins, which are
frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting
apoptosis.[1][5] The primary targets of LCL161 are cellular IAP1 (clAP1) and clAP2, as well as
X-linked IAP (XIAP).[6]

By binding to the BIR (Baculoviral IAP Repeat) domains of clAP1 and clAP2, LCL161 induces
their auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation of
clAPs has two major downstream consequences:

» Activation of the Non-Canonical NF-kB Pathway: The degradation of clAPs leads to the
stabilization of NIK (NF-kB-inducing kinase), which in turn activates the non-canonical NF-kB
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signaling pathway. This pathway activation can lead to the production of pro-inflammatory
cytokines like TNFa, which can contribute to an anti-tumor immune response.

 Induction of Apoptosis: By promoting the degradation of clAPs and inhibiting XIAP, LCL161
removes the brakes on caspase activation. This sensitizes cancer cells to apoptotic stimuli,
leading to programmed cell death. In the presence of TNFa, the degradation of clAPs allows
for the formation of the ripoptosome complex (containing RIPK1, FADD, and pro-caspase-8),
leading to caspase-8 activation and subsequent execution of apoptosis.[7]

The signaling pathway of LCL161's mechanism of action is depicted in the diagram below.
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Caption: LCL161 signaling pathway leading to apoptosis.
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Pharmacokinetics and Pharmacodynamics

A first-in-human phase | clinical trial in patients with advanced solid tumors provided key
insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of LCL161.[8]

Parameter Description Reference
Administration Oral, once weekly [8]
Absorption Rapidly absorbed [8]

] Tablet formulation was better
Formulation , (8]
tolerated than the solution

- . Cytokine release syndrome
Dose Limiting Toxicity (CRS) [8]

Recommended Phase Il Dose 1800 mg, once weekly [8]

Induced degradation of clAP1
] in blood, skin, and tumor
Pharmacodynamic Effect ] ] ] [8]
tissue; Increased circulating

cytokine levels

Preclinical In Vitro and In Vivo Efficacy

LCL161 has demonstrated significant anti-tumor activity in a wide range of preclinical models,
both as a single agent and in combination with other anti-cancer therapies.

In Vitro Activity

The half-maximal inhibitory concentration (IC50) of LCL161 has been determined in various
cancer cell lines, highlighting its differential sensitivity across different tumor types.
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Cell Line Cancer Type IC50 (pM) Reference
Ba/F3-FLT3-ITD Leukemia ~0.5 [9]
MOLM13-luc+ Leukemia ~4 [9]
Ba/F3-D835Y Leukemia ~0.05 [9]
CCRF-CEM T-cell ALL 0.25 [9]
Anaplastic Large Cell
Karpas-299 1.6 [9]
Lymphoma
Hepatocellular
Hep3B _ 10.23 [10]
Carcinoma
Hepatocellular
PLC5 19.19 [10]

Carcinoma

Combination Therapy

LCL161 has shown synergistic or additive effects when combined with various

chemotherapeutic agents and targeted therapies.

Combination Agent Cancer Type

Effect Reference

Non-Small Cell Lung

Synergistic induction

Paclitaxel ) [7]
Cancer of apoptosis
HPV-negative Head Enhanced

Radiotherapy and Neck Squamous radiosensitization and [1]

Cell Carcinoma

tumor regression

PKC412 (Midostaurin)  FLT3-ITD Leukemia

Significantly more
killing of cells than [9]

either agent alone

Doxorubicin /

) Leukemia Additive effects [9]
Cytarabine
In Vivo Efficacy
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In vivo studies using xenograft models have confirmed the anti-tumor activity of LCL161. For
instance, in a mouse xenograft model of HPV-negative head and neck squamous cell
carcinoma, the combination of LCL161 with radiotherapy led to dramatic tumor regression.[1]
This was accompanied by pharmacodynamic evidence of clAP1 degradation and apoptosis
activation within the tumors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are representative protocols for key experiments used to characterize the activity of LCL161.

Western Blot Analysis for clAP1 Degradation

This protocol outlines the steps to assess the degradation of clAP1 in cancer cells following
treatment with LCL161.
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Caption: Workflow for Western Blot analysis.
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Protocol Details:

o Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere
overnight. Treat the cells with the desired concentrations of LCL161 for the specified
duration.

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 pg) on an
SDS-polyacrylamide gel and transfer to a PVDF membrane.

e Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room
temperature. Incubate the membrane with a primary antibody against clAP1 (e.g., at a
1:1000 dilution) overnight at 4°C. After washing, incubate with an HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and visualize using an imaging system. A loading control, such as [3-actin or GAPDH, should
be used to ensure equal protein loading.[7]

Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium lodide (PI) staining to quantify
apoptosis in cells treated with LCL161.

Protocol Details:

e Cell Seeding and Treatment: Seed cells in 6-well plates at a density of approximately 3 x 10°
cells per well and allow them to attach.[1] Treat the cells with LCL161 alone or in
combination with another agent (e.g., radiation) for the desired time (e.g., 24-48 hours).[1]

o Cell Harvesting and Staining: Harvest the cells, including any floating cells in the medium, by
trypsinization and centrifugation. Wash the cells with cold PBS.
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e Resuspend the cell pellet in 1X Annexin-binding buffer.

e Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at
room temperature in the dark.

o Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of
staining. Annexin V-positive/Pl-negative cells are considered early apoptotic, while Annexin
V-positive/Pl-positive cells are late apoptotic or necrotic.[7]

Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity and can be used
to determine the IC50 of a compound.

Protocol Details:

o Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL
of culture medium and incubate overnight.

e Compound Treatment: Prepare serial dilutions of LCL161 in culture medium and add them to
the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate for a
specified period (e.g., 72 hours).

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 100 yL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

e |C50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The
IC50 value, the concentration of LCL161 that causes 50% inhibition of cell viability, can be
determined by plotting the percentage of viability against the log of the drug concentration
and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g.,
GraphPad Prism).[11]
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Conclusion

LCL161 is a promising SMAC mimetic with a well-defined mechanism of action that involves
the degradation of clAPs, leading to the activation of apoptotic pathways in cancer cells. Its oral
bioavailability and demonstrated preclinical efficacy, both as a single agent and in combination
therapies, have positioned it as a valuable candidate for further clinical investigation. This
technical guide provides a solid foundation for researchers and drug development
professionals to understand the core chemical, biological, and pharmacological properties of
LCL161, facilitating its continued exploration in the quest for more effective cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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lcl161-nvp-Icl161]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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